![molecular formula C15H13N3O3S B5741544 2-({[(2E)-3-(furan-2-yl)prop-2-enoyl]carbamothioyl}amino)benzamide](/img/structure/B5741544.png)
2-({[(2E)-3-(furan-2-yl)prop-2-enoyl]carbamothioyl}amino)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-({[(2E)-3-(furan-2-yl)prop-2-enoyl]carbamothioyl}amino)benzamide is a complex organic compound that features a furan ring, a benzamide group, and a carbamothioyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-({[(2E)-3-(furan-2-yl)prop-2-enoyl]carbamothioyl}amino)benzamide typically involves multiple steps. One common route starts with the preparation of (2E)-3-(furan-2-yl)prop-2-enoyl chloride, which is then reacted with a suitable amine to form the desired product. The reaction conditions often involve the use of organic solvents such as dichloromethane or tetrahydrofuran, and the reactions are typically carried out under an inert atmosphere to prevent oxidation .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes with optimizations for scale-up. This may include the use of continuous flow reactors and automated systems to ensure consistent product quality and yield.
Chemical Reactions Analysis
Types of Reactions
2-({[(2E)-3-(furan-2-yl)prop-2-enoyl]carbamothioyl}amino)benzamide can undergo various types of chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.
Reduction: The carbonyl group in the benzamide moiety can be reduced to form corresponding alcohols.
Substitution: The amine group can participate in nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles such as alkyl halides and acyl chlorides can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the furan ring can yield furan-2,3-dione derivatives, while reduction of the benzamide moiety can produce benzyl alcohol derivatives.
Scientific Research Applications
2-({[(2E)-3-(furan-2-yl)prop-2-enoyl]carbamothioyl}amino)benzamide has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Medicine: It is being investigated for its potential as a therapeutic agent due to its ability to interact with biological targets.
Mechanism of Action
The mechanism of action of 2-({[(2E)-3-(furan-2-yl)prop-2-enoyl]carbamothioyl}amino)benzamide involves its interaction with specific molecular targets. The furan ring and benzamide moiety can form hydrogen bonds and hydrophobic interactions with proteins, potentially inhibiting their function. The carbamothioyl group can also interact with metal ions, affecting enzymatic activity and other biochemical processes .
Comparison with Similar Compounds
Similar Compounds
(2E)-3-(furan-2-yl)prop-2-enoyl chloride: A precursor in the synthesis of the target compound.
4-{[(2E)-3-(furan-2-yl)prop-2-enoyl]amino}-N-(2-methylphenyl)benzamide: A structurally similar compound with different substituents on the benzamide moiety.
Uniqueness
2-({[(2E)-3-(furan-2-yl)prop-2-enoyl]carbamothioyl}amino)benzamide is unique due to its combination of functional groups, which allows it to participate in a wide range of chemical reactions and interact with various biological targets
Properties
IUPAC Name |
2-[[(E)-3-(furan-2-yl)prop-2-enoyl]carbamothioylamino]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N3O3S/c16-14(20)11-5-1-2-6-12(11)17-15(22)18-13(19)8-7-10-4-3-9-21-10/h1-9H,(H2,16,20)(H2,17,18,19,22)/b8-7+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GVNAKGGQZVZFSD-BQYQJAHWSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)N)NC(=S)NC(=O)C=CC2=CC=CO2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)C(=O)N)NC(=S)NC(=O)/C=C/C2=CC=CO2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
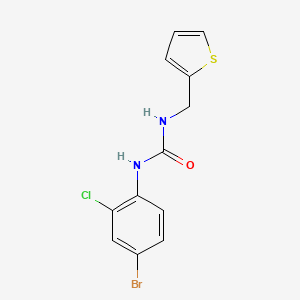

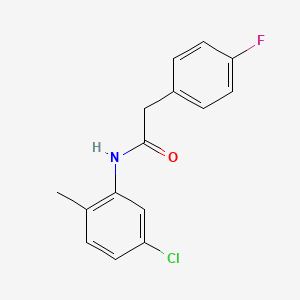
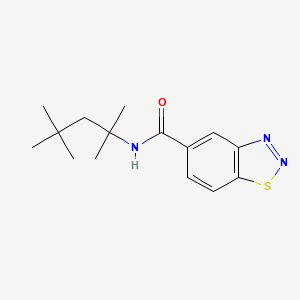
![2,2'-(1,4-phenylene)bis(1-methyl-1H-imidazo[4,5-c]pyridine)](/img/structure/B5741502.png)
![2-methyl-N-[(6-methylpyridin-2-yl)carbamothioyl]-3-nitrobenzamide](/img/structure/B5741513.png)
![3-phenyl-N-[4-(trifluoromethyl)phenyl]propanamide](/img/structure/B5741521.png)
![2-(2-FLUOROPHENOXY)-N-({2-[(MORPHOLIN-4-YL)METHYL]PHENYL}METHYL)ACETAMIDE](/img/structure/B5741528.png)
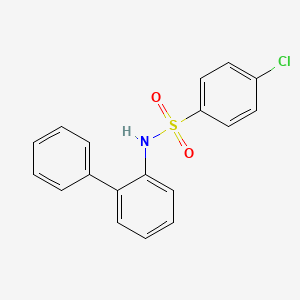

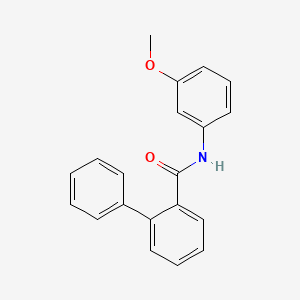
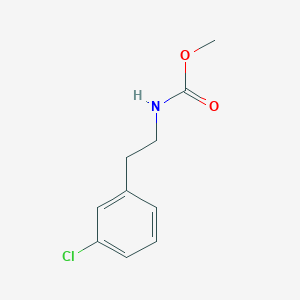
![1-[5-(Cyclohex-1-en-1-ylmethyl)-1,3,4-thiadiazol-2-yl]-3-(4-methoxyphenyl)urea](/img/structure/B5741574.png)
![4-methoxy-N-{4-[(3-pyridinylamino)carbonyl]phenyl}benzamide](/img/structure/B5741579.png)
